

Onradivir Monohydrate: A Technical Guide to its Core Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Onradivir monohydrate*

Cat. No.: *B15194648*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir, also known as ZSP1273, is a potent and selective antiviral agent targeting the influenza A virus.[1] It functions as a small molecule inhibitor of the viral RNA-dependent RNA polymerase, specifically targeting the polymerase basic protein 2 (PB2) subunit.[2][3] This inhibition disrupts a critical process known as "cap-snatching," which is essential for viral transcription and replication.[4][5] Developed by Guangdong Raynovent Biotech, Onradivir has received its first approval in China for the treatment of uncomplicated influenza A in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of **Onradivir monohydrate**, including its physicochemical characteristics, mechanism of action, and general experimental methodologies relevant to its analysis.

Chemical and Physical Properties

Onradivir monohydrate is a complex organic molecule with the chemical formula C₂₂H₂₄F₂N₆O₃. The presence of fluorine atoms and multiple nitrogen-containing heterocyclic rings contributes to its specific physicochemical properties and biological activity.

Property	Value	Reference
Chemical Formula	C22H24F2N6O3	MedKoo Biosciences
Molecular Weight	458.47 g/mol	MedKoo Biosciences
CAS Number	2375241-19-1	MedChemExpress
IUPAC Name	(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate	PubChem
Appearance	To be determined (likely a solid)	MedKoo Biosciences
Purity	>98% (typical for research grade)	MedKoo Biosciences

Solubility and Formulation

The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and route of administration. While detailed solubility studies for **Onradivir monohydrate** in a wide range of solvents are not publicly available, information regarding its preparation for in vivo studies provides valuable insights.

Solvent System	Concentration	Observations	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (5.68 mM)	Clear solution, requires sonication	[6]
10% DMSO, 90% Corn Oil	2.5 mg/mL (5.68 mM)	Clear solution, requires sonication	[6]

Storage of Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 0 - 4 °C. For long-term storage (months), it is recommended to store solutions at -20 °C.[\[6\]](#)

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

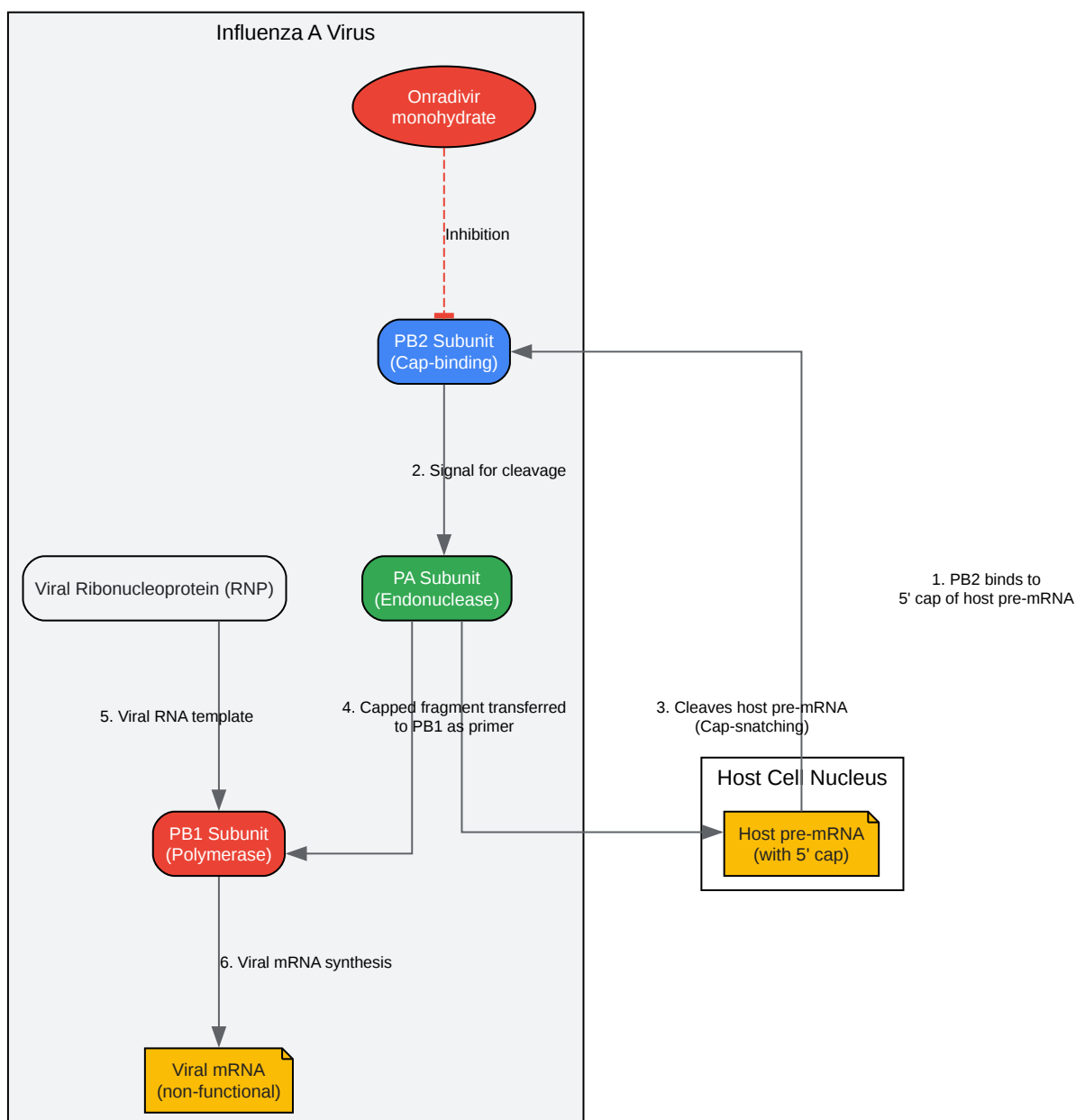
General Storage Recommendations: **Onradivir monohydrate** should be stored in a dry, dark environment. For short-term storage, a temperature of 0 - 4 °C is suitable, while long-term storage at -20 °C is recommended. The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.

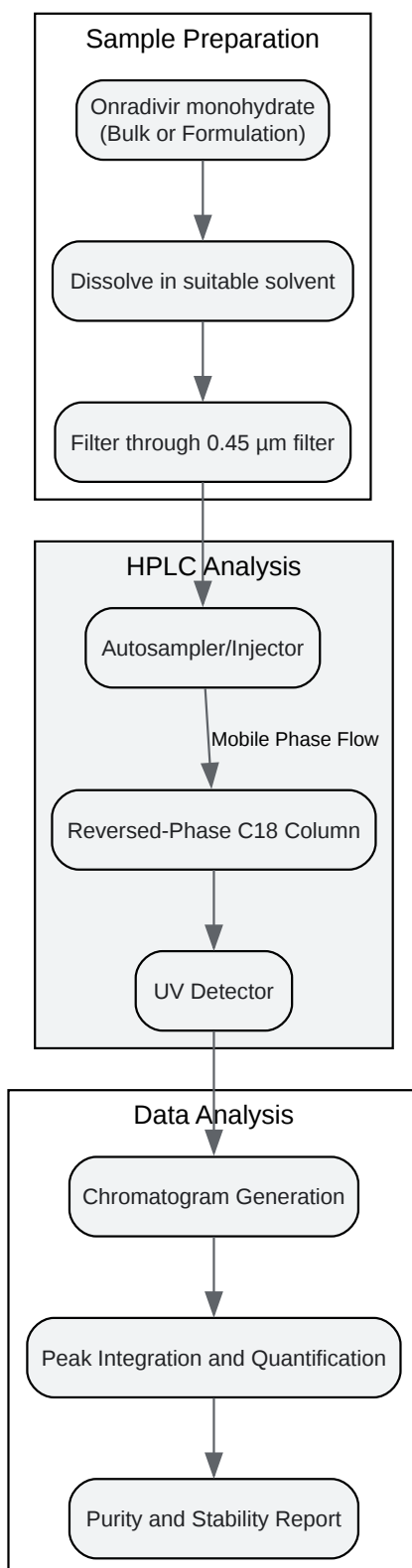
Mechanism of Action: Inhibition of Influenza Virus Cap-Snatching

Onradivir exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza A virus. This process is essential for the virus to transcribe its genetic material into messenger RNA (mRNA) that can be translated by the host cell's machinery. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process.

The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host pre-mRNAs.^{[4][5]} This is followed by the cleavage of the host mRNA a short distance from the cap by the PA subunit's endonuclease activity. The resulting capped RNA fragment is then used as a primer by the PB1 polymerase subunit to initiate the transcription of viral genes.^[7]

Onradivir specifically targets and binds to the cap-binding domain of the PB2 subunit, preventing it from recognizing and binding to host cell mRNA caps.^[1] This disruption of the initial step of cap-snatching effectively halts viral transcription and subsequent replication.^[4]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Onradivir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onradivir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Onradivir Monohydrate: A Technical Guide to its Core Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#onradivir-monohydrate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com